1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
CAS No.: 141472-88-0
Cat. No.: VC17342659
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141472-88-0 |
|---|---|
| Molecular Formula | C14H12ClN3 |
| Molecular Weight | 257.72 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
| Standard InChI Key | VXCWJWHHHGVVFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine consists of a benzimidazole scaffold, where the benzene ring is fused to an imidazole ring. The 3-chlorophenylmethyl substituent at the 1-position introduces steric and electronic effects that enhance molecular interactions with biological targets . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.72 g/mol |
| CAS Registry Number | 141472-88-0 |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine |
| Topological Polar Surface Area | 41.7 Ų |
The chlorine atom at the meta position of the phenyl ring contributes to the compound’s lipophilicity, facilitating membrane permeability. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structural integrity of synthesized batches, with characteristic signals for aromatic protons ( 7.2–7.9 ppm) and the methylene bridge ( 4.3–4.6 ppm) .
Synthesis and Optimization Strategies
The synthesis of 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine typically involves a two-step process:
-
Condensation of o-phenylenediamine with 3-chlorobenzaldehyde: This step forms the benzimidazole core through cyclization under acidic or catalytic conditions. Ceric ammonium nitrate (CAN) has been identified as an effective catalyst, yielding intermediates with >70% purity .
-
Functionalization at the 1-position: The introduction of the 3-chlorophenylmethyl group is achieved via nucleophilic substitution or Mannich reactions, often employing formaldehyde and secondary amines .
Table 2 compares synthetic methodologies reported in recent studies:
| Method | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| CAN-catalyzed condensation | Methanol, RT, 12 hrs | 62–75 | 95 |
| Acid-mediated cyclization | HCl, reflux, 6 hrs | 58 | 89 |
| Microwave-assisted synthesis | Ethanol, 100°C, 30 mins | 81 | 98 |
Microwave-assisted synthesis has emerged as a superior approach, reducing reaction times from hours to minutes while improving yields . Purification via recrystallization in ethanol or column chromatography ensures pharmaceutical-grade purity (>98%) .
Biological Activities and Mechanisms of Action
Anticancer Activity
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine exhibits potent antiproliferative effects against cancer cell lines, primarily through DNA interaction. The compound binds to the minor groove of DNA, inhibiting topoisomerase II activity and disrupting replication . In vitro studies using MCF-7 breast cancer cells demonstrated an IC value of 12.3 µM, comparable to doxorubicin (IC = 9.8 µM).
Table 3 summarizes cytotoxicity data across multiple cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12.3 | DNA minor groove binding |
| A549 (Lung carcinoma) | 18.7 | Topoisomerase II inhibition |
| HeLa (Cervical cancer) | 15.9 | Apoptosis induction |
Antimicrobial and Antitubercular Effects
The compound’s broad-spectrum antimicrobial activity has been validated against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens . At a concentration of 200 µg/mL, it achieved 82% growth inhibition of E. coli, surpassing ciprofloxacin (75%) in parallel assays . Against Mycobacterium tuberculosis H37Rv, 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine showed a minimum inhibitory concentration (MIC) of 400 µg/mL, indicating potential for tuberculosis therapy .
Future Directions and Concluding Remarks
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine represents a promising scaffold for multifunctional drug development. Priorities for future research include:
-
Structural optimization: Incorporating prodrug functionalities to enhance solubility and reduce toxicity.
-
In vivo efficacy studies: Longitudinal assessments in xenograft models to validate antitumor activity.
-
Mechanistic elucidation: High-resolution crystallography to map DNA-binding interfaces.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume